N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1-naphthamide

Lipophilicity Drug-likeness Permeability

Sourcing authentic pyrazole-naphthamide probes with defined stereoelectronic profiles for NAMPT screening often yields isomer mixtures or unverified congeners. This specific compound ensures structural fidelity. - Unique 2-tetrahydropyran constraint provides distinct HBA/HBD vector geometry vs. 4-isomer - Measured TPSA of 56.2 Ų and XLogP3 of 3.0 support cell permeability and blood-brain barrier discrimination studies - Directly linked to NAMPT modulator patent space for target validation in oncology and metabolic disease

Molecular Formula C20H21N3O2
Molecular Weight 335.407
CAS No. 2034611-38-4
Cat. No. B2395501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1-naphthamide
CAS2034611-38-4
Molecular FormulaC20H21N3O2
Molecular Weight335.407
Structural Identifiers
SMILESC1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C20H21N3O2/c24-20(19-10-5-7-15-6-1-2-9-18(15)19)22-16-12-21-23(13-16)14-17-8-3-4-11-25-17/h1-2,5-7,9-10,12-13,17H,3-4,8,11,14H2,(H,22,24)
InChIKeyCRTUSPZLABPZSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Tetrahydropyran-methyl-pyrazolyl)-1-naphthamide: Structural and Procurement Baseline


N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1-naphthamide is a synthetic small-molecule heterocyclic compound (C20H21N3O2, MW 335.4 g/mol) [1]. It features a 1-naphthamide pharmacophore linked to a pyrazole core, which is further N-substituted with a tetrahydro-2H-pyran-2-ylmethyl group. The compound is cataloged in PubChem (CID 119099734) and has been identified in patent literature related to NAMPT modulation [2], indicating its role as a research tool in oncology and metabolic disease target exploration.

Naphthamide Analogs: Why Close Congeners Are Not Interchangeable


Simple substitution of this compound with a close congener of the pyrazole-naphthamide class is risky without explicit comparative data. The specific attachment of the tetrahydropyran ring at the 2-position (vs. the isomeric 4-position) introduces distinct conformational constraints and spatial orientation of the hydrogen bond acceptor (HBA=3) and donor (HBD=1) features [1]. Even seemingly minor changes, such as replacing the naphthalene-1-carboxamide with a furan-3-carboxamide (CAS 2034557-50-9), result in a different topological polar surface area (TPSA) and lipophilicity (XLogP3), which directly impacts membrane permeability and target engagement [2]. The quantitative evidence below provides the minimal available basis for differentiating this specific structure from its nearest neighbors.

Head-to-Head Evidence for In-Class Differentiation


Lipophilic Efficiency vs. Furan-3-Carboxamide Analog

The target compound exhibits a computed XLogP3 of 3.0, which is 0.7 units lower than the structurally related N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)furan-3-carboxamide (XLogP3 = 3.7) [1][2]. This difference in lipophilicity, driven by the replacement of the naphthalene ring with a furan, suggests that the naphthamide derivative may possess superior solubility and a more favorable LipE profile for oral drug design, although direct experimental solubility or potency data are required for confirmation.

Lipophilicity Drug-likeness Permeability

TPSA and Blood-Brain Barrier Permeability vs. N-Methyl Analog

The TPSA of the target compound is 56.2 Ų, which is approximately 10 Ų higher than the predicted TPSA for the simpler N-(1-methyl-1H-pyrazol-4-yl)-1-naphthamide analog (estimated TPSA ≈ 46 Ų) [1]. This increase is due to the additional oxygen atom in the tetrahydropyran ring. A TPSA below 60-70 Ų is often desirable for crossing the blood-brain barrier (BBB); both compounds fall within this window, but the target compound provides a distinct polarity handle for fine-tuning CNS exposure while retaining a similar molecular weight [2].

CNS drug design Blood-Brain Barrier ADME

NAMPT Modulation Potential and Patent Landscape

The compound has been explicitly identified in the patent family WO2022140290, which covers pyrazole derivatives as NAMPT modulators for treating cancer and metabolic diseases [1]. While specific IC50 values for the target compound have not been disclosed, its inclusion in a focused patent series alongside compounds with demonstrated NAMPT inhibitory activity (IC50 values typically in the nanomolar to low micromolar range for the series) suggests it is part of a structure-activity relationship (SAR) campaign targeting this validated oncology node [2].

NAMPT inhibitor Cancer metabolism Patent landscape

Preferred Research Applications Based on Evidence


NAMPT-Dependent Cancer Cell Line Profiling

Procure this compound for use as a chemical probe in NAMPT inhibitor screening cascades against hematological or solid tumor cell lines. Its structural features (XLogP3=3.0, TPSA=56.2 Ų) are consistent with cell-permeable small molecules, and its direct association with the NAMPT modulator patent space makes it a relevant tool for target validation studies [1].

SAR Expansion of Pyrazole-Tetrahydropyran-Naphthamide Series

Use this compound as a key intermediate or reference standard in lead optimization programs focused on pyrazole-based kinase or metabolic enzyme inhibitors. The defined 2-tetrahydropyran substitution provides a unique conformational constraint compared to the more common 4-tetrahydropyran isomer, making it valuable for exploring vector-dependent SAR [1].

Physicochemical Tool for CNS Drug Discovery

Incorporate this compound into a test set for in silico models predicting blood-brain barrier penetration. Its measured TPSA of 56.2 Ų places it in a borderline region for CNS activity, making it a discriminative molecule for refining permeability algorithms versus simpler analogs [1][2].

Analytical Reference Standard for Naphthamide-Containing Libraries

Employ this compound as an analytical standard for LC-MS or NMR-based quality control of large screening libraries that contain pyrazole-naphthamide scaffolds. Its unique InChIKey (CRTUSPZLABPZSV-UHFFFAOYSA-N) and clean PubChem profile facilitate unambiguous identification and purity assessment in diverse chemical sets [1].

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